
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide, also known as Furosemide hydrazide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of furosemide, a diuretic drug used in the treatment of heart failure, hypertension, and edema. Furosemide hydrazide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the inhibition of the Na+/K+/2Cl- co-transporter, which is responsible for the movement of chloride ions across cell membranes. By inhibiting this transporter, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide reduces the influx of chloride ions, leading to changes in cell volume and function.
Biochemical and Physiological Effects:
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to exhibit interesting biochemical and physiological effects. In addition to its role in inhibiting chloride transport, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to induce apoptosis in various cancer cell lines. This compound has also been shown to modulate the activity of various ion channels and receptors, leading to changes in neurotransmitter release and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide in lab experiments is its ability to selectively inhibit chloride transport, making it a valuable tool for studying the role of this ion in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research involving 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of research is the development of new compounds based on the structure of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide, which may exhibit even more potent and selective effects on chloride transport. Overall, 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has shown great promise as a valuable tool for scientific research and has the potential to lead to important discoveries in the future.
Méthodes De Synthèse
The synthesis of 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide involves the reaction of furosemide with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with morpholinecarboxylic acid to form the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of pure 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide.
Applications De Recherche Scientifique
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the role of chloride transport in various biological processes. 4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide hydrazide has been found to inhibit chloride transport in various cell types, leading to changes in cell volume and function.
Propriétés
Numéro CAS |
15970-86-2 |
|---|---|
Nom du produit |
4-Morpholinecarboxylic acid, (5-nitrofurfurylidine)hydrazide |
Formule moléculaire |
C10H12N4O5 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H12N4O5/c15-10(13-3-5-18-6-4-13)12-11-7-8-1-2-9(19-8)14(16)17/h1-2,7H,3-6H2,(H,12,15)/b11-7+ |
Clé InChI |
NVAUCWNDTOEUTI-YRNVUSSQSA-N |
SMILES isomérique |
C1COCCN1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
15970-86-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



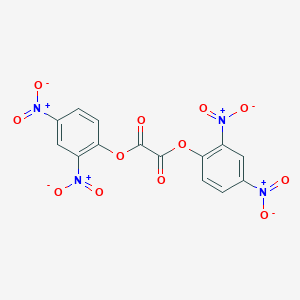

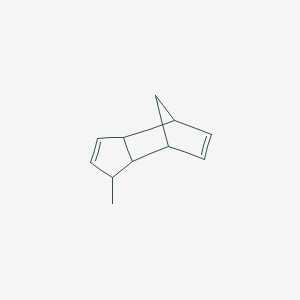
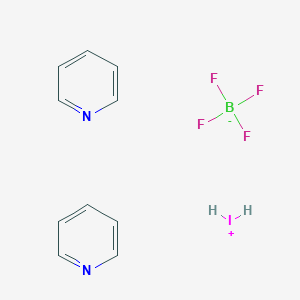
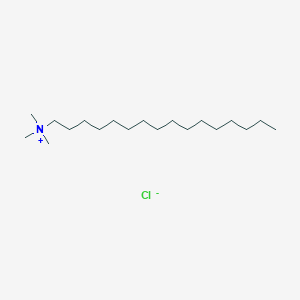


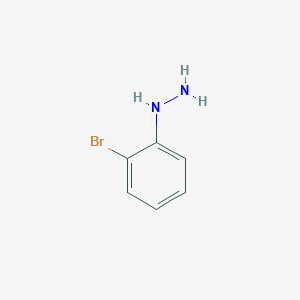


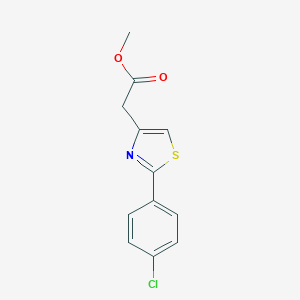
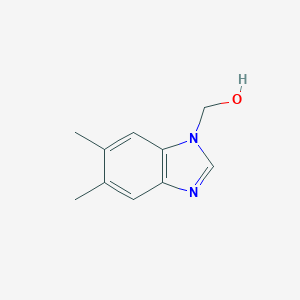
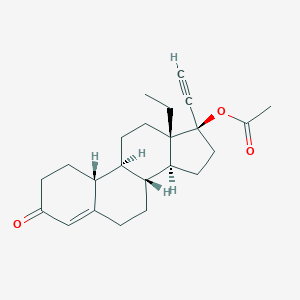
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)